

An In-depth Technical Guide to 3-Fluoro-4-methoxyphenacyl bromide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Fluoro-4-methoxyphenacyl bromide

Cat. No.: B1276640

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **3-Fluoro-4-methoxyphenacyl bromide** (CAS No. 350-27-6). This information is intended to support researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Core Chemical Properties

3-Fluoro-4-methoxyphenacyl bromide, also known by its synonyms 2-Bromo-3'-fluoro-4'-methoxyacetophenone and 2-Bromo-1-(3-fluoro-4-methoxyphenyl)ethan-1-one, is a halogenated aromatic ketone. Its core physicochemical properties are summarized in the table below for easy reference.

Property	Value	Reference
CAS Number	350-27-6	
Molecular Formula	C ₉ H ₈ BrFO ₂	
Molecular Weight	247.06 g/mol	
Melting Point	71-74 °C	
Purity	≥95%	
Appearance	White to off-white crystalline solid	

Note: Data on boiling point, density, and solubility for **3-Fluoro-4-methoxyphenacyl bromide** are not readily available in the consulted literature.

Synthesis and Reactivity

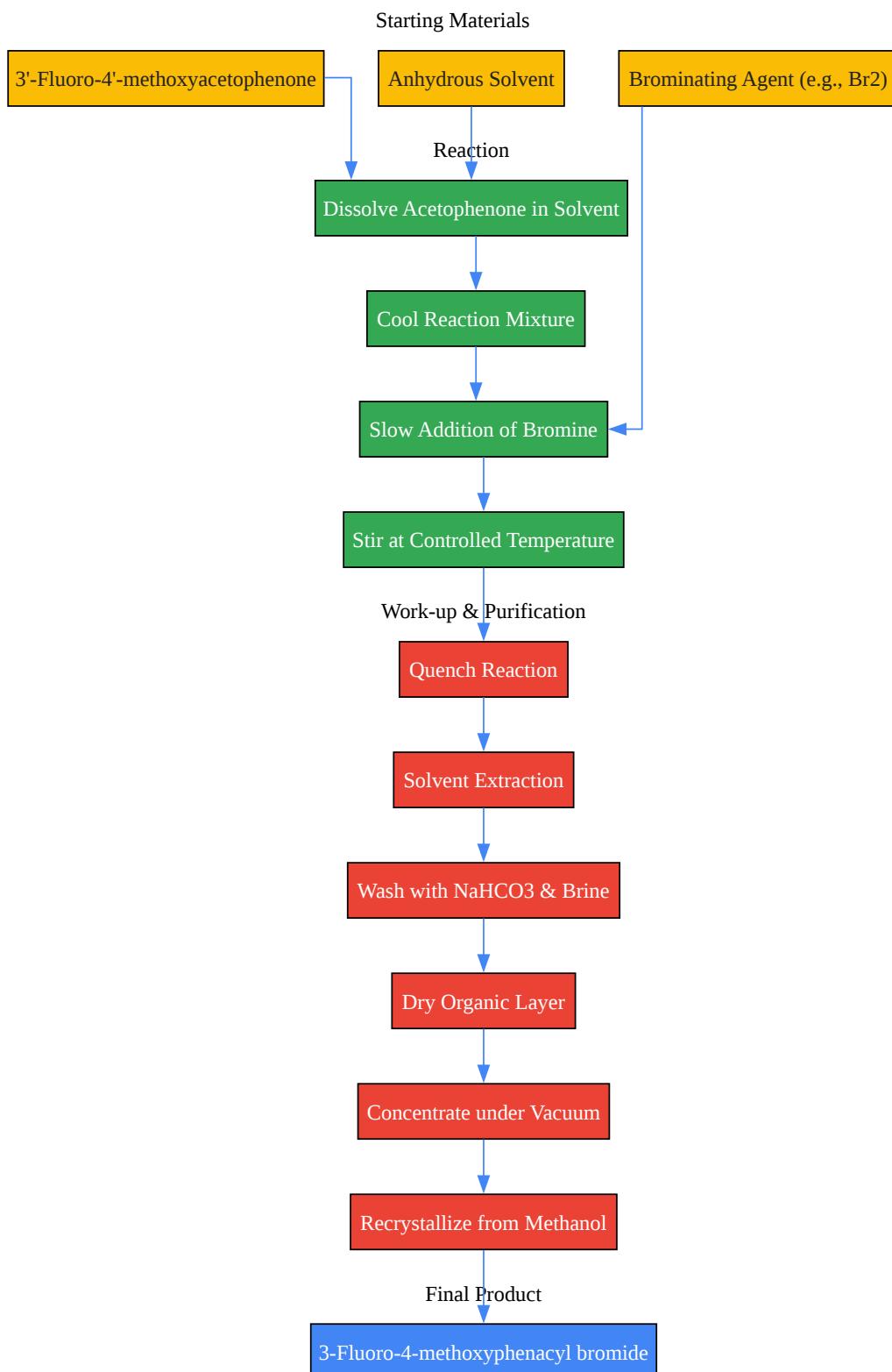
While a specific, detailed experimental protocol for the synthesis of **3-Fluoro-4-methoxyphenacyl bromide** is not extensively published, a general and plausible synthetic route involves the α -bromination of the corresponding acetophenone precursor, 3'-Fluoro-4'-methoxyacetophenone. This reaction is a common method for the preparation of phenacyl bromides.

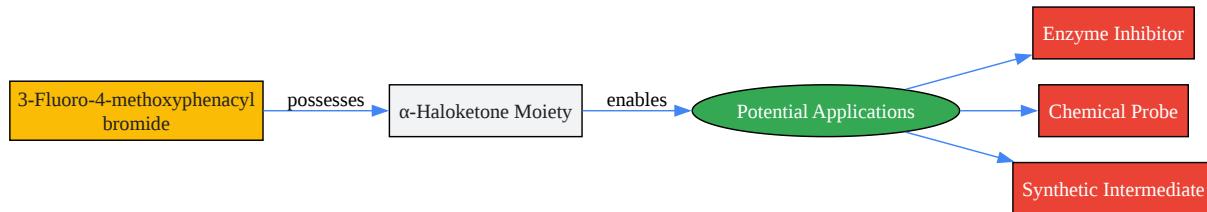
A generalized experimental protocol, adapted from the synthesis of similar phenacyl bromides, is provided below.

Experimental Protocol: Synthesis of 3-Fluoro-4-methoxyphenacyl bromide

Materials:

- 3'-Fluoro-4'-methoxyacetophenone
- Bromine (Br₂) or a suitable brominating agent (e.g., N-Bromosuccinimide)
- Anhydrous solvent (e.g., diethyl ether, chloroform, or acetic acid)


- Anhydrous aluminum chloride (AlCl_3) (catalyst, optional)
- Sodium bicarbonate solution (saturated)
- Brine
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- Petroleum ether
- Methanol (for recrystallization)


Procedure:

- **Reaction Setup:** In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve 3'-Fluoro-4'-methoxyacetophenone in a suitable anhydrous solvent.
- **Initiation:** Cool the solution in an ice bath. If using a catalyst like anhydrous aluminum chloride, it can be added at this stage.
- **Bromination:** Slowly add a stoichiometric amount of bromine, dissolved in the same solvent, from the dropping funnel with constant stirring. The rate of addition should be controlled to maintain the reaction temperature and minimize side reactions.
- **Reaction Monitoring:** The disappearance of the bromine color and the evolution of hydrogen bromide gas (which should be neutralized with a trap) indicate the progress of the reaction. The reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** Once the reaction is complete, remove the solvent and excess hydrogen bromide under reduced pressure. The crude product will likely be a solid.
- **Purification:**
 - Wash the crude solid with a mixture of water and petroleum ether to remove colored impurities.

- Neutralize any remaining acid by washing with a saturated sodium bicarbonate solution, followed by a brine wash.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Filter and concentrate the solution to obtain the crude **3-Fluoro-4-methoxyphenacyl bromide**.
- Recrystallization: For higher purity, the crude product can be recrystallized from a suitable solvent, such as methanol, to yield white to off-white crystals.

Logical Workflow for Synthesis:

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Fluoro-4-methoxyphenacyl bromide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1276640#3-fluoro-4-methoxyphenacyl-bromide-chemical-properties\]](https://www.benchchem.com/product/b1276640#3-fluoro-4-methoxyphenacyl-bromide-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com